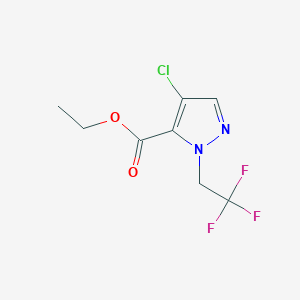
3-(difluoromethyl)-1,4-dimethyl-1h-pyrazole
Vue d'ensemble
Description
3-(difluoromethyl)-1,4-dimethyl-1h-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing three carbon atoms and two adjacent nitrogen atoms. This compound is notable for its difluoromethyl group at the third position and methyl groups at the first and fourth positions. Pyrazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science .
Méthodes De Préparation
The synthesis of 3-(difluoromethyl)-1,4-dimethyl-1h-pyrazole typically involves multiple steps. One common method starts with 1,3-dimethylpyrazole as the raw material. The process includes halogenation to obtain 4-halogen-1,3-dimethyl-1H-pyrazole, followed by bromination and hydrolysis to produce 4-halogen-1-methyl-1H-pyrazole-3-formaldehyde. This intermediate is then reacted with a fluorination reagent to yield 4-halogen-3-difluoromethyl-1-methylpyrazole. Finally, a Grignard reagent is used to obtain the desired product .
Analyse Des Réactions Chimiques
3-(difluoromethyl)-1,4-dimethyl-1h-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Halogenation and other substitution reactions are common, often using reagents like bromine and fluorination agents
Major Products: The major products formed from these reactions include various halogenated and fluorinated pyrazole derivatives.
Applications De Recherche Scientifique
3-(difluoromethyl)-1,4-dimethyl-1h-pyrazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of various agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(difluoromethyl)-1,4-dimethyl-1h-pyrazole involves its interaction with specific molecular targets. For instance, in agricultural applications, it acts as a nitrification inhibitor by targeting the ammonia monooxygenase enzyme in soil bacteria, thereby reducing nitrogen loss and improving fertilizer efficiency . In medicinal applications, it may interact with specific enzymes or receptors to exert its therapeutic effects .
Comparaison Avec Des Composés Similaires
3-(difluoromethyl)-1,4-dimethyl-1h-pyrazole can be compared with other pyrazole derivatives such as:
3,5-Dimethylpyrazole: Lacks the difluoromethyl group, resulting in different chemical properties and biological activities.
3-Difluoromethyl-1-methylpyrazole: Similar structure but with only one methyl group, leading to variations in reactivity and applications
3,4-Dimethylpyrazole phosphate: Used as a nitrification inhibitor, similar to this compound, but with different efficacy and environmental impact.
These comparisons highlight the unique properties of this compound, particularly its enhanced biological activities due to the presence of the difluoromethyl group.
Propriétés
IUPAC Name |
3-(difluoromethyl)-1,4-dimethylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N2/c1-4-3-10(2)9-5(4)6(7)8/h3,6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFCPDYYBWSWKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details














Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[(2,4-difluorophenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B8036711.png)
![5-amino-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B8036718.png)
![5-[(2,3,3a,7a-tetrahydro-1H-inden-2-yloxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B8036722.png)
![2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid](/img/structure/B8036732.png)



